molecular formula C13H13NO7 B3112809 (3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate CAS No. 192725-55-6

(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate

Cat. No. B3112809
CAS RN: 192725-55-6
M. Wt: 295.24 g/mol
InChI Key: ULTSJNOQNKVDBM-SDDRHHMPSA-N
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Description

(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis in HIV Protease Inhibitors

Hexahydrofuro[2,3-b]furan-3-yl derivatives have been crucial in the synthesis of HIV protease inhibitors. One efficient method developed for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol uses a lanthanide catalyst to promote condensation, which can be employed for various furo[2,3-b]furan derivatives (Yu et al., 2007). Additionally, a concise and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component in several HIV protease inhibitors, including darunavir, has been achieved (Sevenich et al., 2017).

Photophysical Properties

Studies on the photophysical properties of compounds related to hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate have been conducted. For example, the absorption and fluorescence characteristics of derivatives like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one were recorded in various solvents, showing significant solvatochromic effects (Kumari et al., 2017).

Synthesis Methods

Advancements in synthesis methods involving hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate or its derivatives have been reported. For example, a stereoselective anti-aldol route to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, with applications in HIV protease inhibitors, has been described (Ghosh et al., 2006).

properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTSJNOQNKVDBM-SDDRHHMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892393
Record name (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate

CAS RN

252873-35-1
Record name (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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